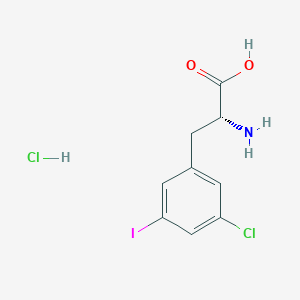
(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a chiral center and halogenated aromatic ring. These features make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-iodobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The aldehyde group of 3-chloro-5-iodobenzaldehyde is first converted to the corresponding alcohol via reduction.
Coupling Reaction: The intermediate alcohol is then coupled with ®-2-amino-3-hydroxypropanoic acid under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its unique structural features.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Lacks the iodine atom, making it less reactive in certain substitution reactions.
®-2-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: Lacks the chlorine atom, affecting its overall reactivity and binding properties.
Uniqueness
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and iodine atoms on the aromatic ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H10Cl2INO2 |
|---|---|
Peso molecular |
361.99 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1 |
Clave InChI |
KQKYLRQEUJEECX-DDWIOCJRSA-N |
SMILES isomérico |
C1=C(C=C(C=C1Cl)I)C[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1=C(C=C(C=C1Cl)I)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



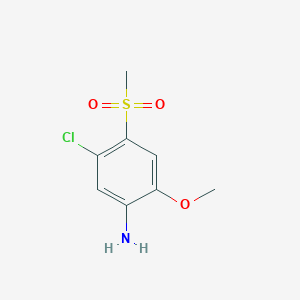
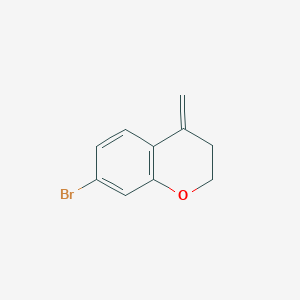
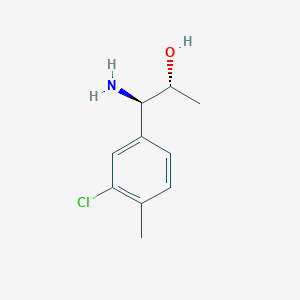
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
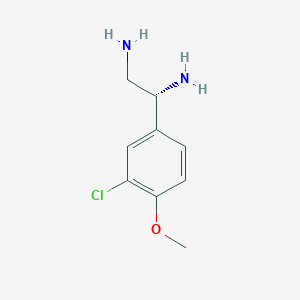
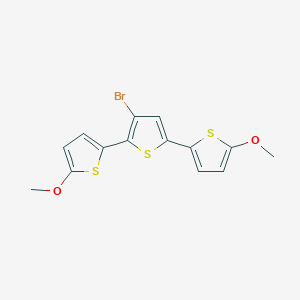

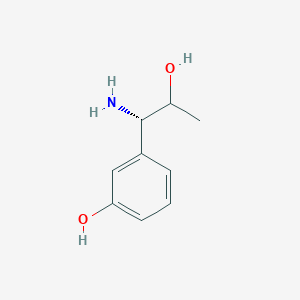
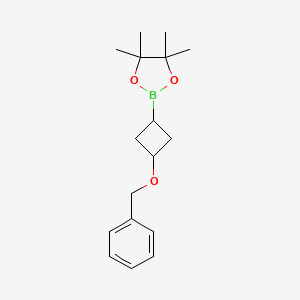
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)

